D-CPP-ene ((R)-4-(3-Phosphonoprop-2-enyl)piperazine-2-carboxylic acid) is a potent, competitive, and enantiomerically pure N-Methyl-D-aspartate (NMDA) receptor antagonist. [] NMDA receptors, a subtype of glutamate receptors, play a crucial role in excitatory neurotransmission in the central nervous system. [] D-CPP-ene exhibits high affinity for the NMDA receptor, making it a valuable tool in investigating the role of excitatory amino acids in various physiological and pathological conditions. []
The synthesis of Midafotel involves several methods that focus on creating carbamate derivatives and related compounds. One notable method includes the conversion of known drugs into prodrugs to enhance bioavailability. The synthesis typically involves the following steps:
The detailed parameters for these reactions are often proprietary or specific to laboratory conditions, but they typically involve standard organic synthesis techniques such as refluxing or stirring under inert atmospheres.
Midafotel's molecular structure features a piperazine ring substituted with a carboxylic acid group and a phosphonic acid moiety. The structural components include:
The three-dimensional structure of Midafotel allows it to fit into the binding site of the NMDA receptor effectively, which is essential for its action as an antagonist .
Midafotel primarily participates in reactions involving NMDA receptor modulation. As an antagonist, it competes with glutamate for binding at the receptor site, preventing receptor activation. Key reactions include:
These interactions are crucial for its proposed therapeutic effects in conditions like stroke and epilepsy but were ultimately found insufficient in clinical settings .
Midafotel functions by selectively antagonizing NMDA receptors, which are critical for mediating excitatory neurotransmission in the brain. Its mechanism includes:
Midafotel exhibits several important physical and chemical properties:
These properties influence its pharmacokinetics and potential therapeutic applications.
Midafotel was explored primarily for its potential applications in treating neurological disorders characterized by excitotoxicity:
Despite these applications being promising in theory, clinical trials revealed that Midafotel did not provide sufficient therapeutic benefits compared to its side effects, leading to its withdrawal from further development .
Midafotel (development codes CPPene or SDZ EAA 494) emerged in the late 1980s and early 1990s as part of a concerted effort to develop N-methyl-D-aspartate (NMDA) receptor antagonists for neurological conditions involving excitotoxic damage. This compound was synthesized through rational drug design strategies aimed at creating potent and selective NMDA receptor blockers with improved pharmacokinetic profiles over earlier antagonists like dizocilpine (MK-801) [2] [6]. Its molecular structure—(R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid—was optimized for targeted receptor interaction, yielding a competitive antagonist with high specificity for the glutamate binding site of the NMDA receptor complex [4] [9].
Table 1: Key Milestones in Midafotel Development
Time Period | Development Phase | Primary Research Focus |
---|---|---|
Late 1980s | Preclinical discovery | Identification as competitive NMDA antagonist |
Early 1990s | Phase I/II trials | Evaluation for epilepsy and neuroprotection |
Mid 1990s | Phase III trials | Assessment for traumatic brain injury (TBI) |
Late 1990s | Development halt | Discontinuation due to lack of clinical efficacy |
The initial therapeutic hypotheses centered on three primary applications:
Despite promising preclinical data across multiple species and models, clinical trials during the mid-1990s yielded disappointing results. Studies in epilepsy patients failed to demonstrate significant anticonvulsant effects [2] [6], while neuroprotection trials showed no measurable improvement in outcomes for stroke or TBI [1]. Novartis consequently discontinued development, reflecting a broader trend of NMDA antagonist failures during that era. Several factors contributed to this lack of translational success, including the narrow therapeutic time window for intervention after ischemic damage and the discovery that physiological NMDA receptor activation supports neuronal survival pathways [2] [7].
Midafotel functions as a potent, competitive antagonist at the NMDA receptor, binding with high specificity to the glutamate recognition site on GluN2 subunits. Its inhibitory activity is characterized by an ED₅₀ of 39 nM, reflecting strong receptor affinity [4] [8]. Unlike non-competitive channel blockers (e.g., ketamine or MK-801), Midafotel competes directly with glutamate binding, preventing receptor activation without occluding the ion channel pore itself [2] [10]. This mechanism preserves voltage-dependent magnesium blockade, theoretically offering a superior safety profile compared to uncompetitive antagonists.
Table 2: Molecular and Receptor Interaction Profile of Midafotel
Property | Characteristic | Biological Significance |
---|---|---|
Mechanism | Competitive antagonism | Binds GluN2 glutamate site |
ED₅₀ | 39 nM | High receptor binding affinity |
Subunit Selectivity | Broad (GluN2A-D) | Pan-NMDA receptor inhibition |
Excitotoxicity Target | Glutamate-mediated calcium overload | Prevents Ca²⁺ influx and downstream cascades |
The neuropharmacological rationale for NMDA receptor targeting centered on the excitotoxicity hypothesis:
Midafotel's molecular structure contributed critically to its pharmacological profile. The phosphonopropenyl group enables ionic interactions with the glutamate binding domain, while the piperazine ring provides structural rigidity for optimal receptor fit. The stereochemistry at the 2-position (R-enantiomer) is essential for activity, as it determines spatial orientation relative to the binding pocket [6] [9]. Though Midafotel itself displayed limited subunit selectivity, its development contributed to understanding that GluN2B-containing receptors—enriched extrasynaptically—are major contributors to excitotoxic death signaling [7] [10]. This insight later fueled development of subunit-selective antagonists.
Despite robust in vitro and animal model data, the clinical failure of Midafotel highlighted complexities in NMDA receptor biology:
Table 3: Chemical Identifiers and Synonyms for Midafotel
Identifier Type | Name/Synonym |
---|---|
Systematic IUPAC Name | (R)-4-[(E)-3-Phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
CAS Registry Number | 117414-74-1 |
Other Designations | CPPene; SDZ EAA 494; D-CPP-ene; (R)-CPPene |
Molecular Formula | C₈H₁₅N₂O₅P |
Molecular Weight | 250.19 g/mol |
Midafotel remains a valuable pharmacological tool for studying NMDA receptor function and excitotoxicity mechanisms, exemplifying both the promise and challenges of glutamate-based therapeutic strategies. Its development contributed significantly to understanding receptor kinetics and the structural requirements for competitive antagonism [4] [6] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: